rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride
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Overview
Description
rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature . This method ensures the production of enantiomerically pure amino alcohols, which are essential for various applications.
Industrial Production Methods: Industrial production of this compound may involve scalable regio- and stereospecific synthesis methods. These methods are designed to produce large quantities of the compound while maintaining its stereochemical integrity .
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.
Scientific Research Applications
rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an enzyme inhibitor, affecting various biochemical pathways .
Comparison with Similar Compounds
trans-(3R,4R)-4-aminopiperidin-3-ols: These compounds are structurally similar and share similar synthetic routes and applications.
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride: This compound has similar chemical properties and applications.
rac-(3R,4R)-3-aminopiperidin-4-oldihydrochloride: Another structurally related compound with comparable uses.
Properties
IUPAC Name |
(3R,4R)-4-amino-1-methylpyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c1-7-2-4(6)5(8)3-7;;/h4-5,8H,2-3,6H2,1H3;2*1H/t4-,5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYWZFXGUYRWAT-ALUAXPQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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